4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine
Description
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a cyclobutyl substituent at position 6, and an isopropyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-6-cyclobutyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C11H15ClN2/c1-7(2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
FILIUWPPQAVSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The cyclobutyl and isopropyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutyl and isopropyl groups, using reagents such as hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be coupled with boronic acids or esters in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table compares 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine with key analogs based on substituents, molecular weight, and similarity scores derived from structural databases :
| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Similarity Score |
|---|---|---|---|---|
| This compound | Cl (4), Cyclobutyl (6), Isopropyl (2) | C₁₁H₁₄ClN₂ | 209.69 | Reference |
| 4-Chloro-2-methyl-6-phenylpyrimidine | Cl (4), Methyl (2), Phenyl (6) | C₁₁H₁₀ClN₂ | 205.66 | 0.83 |
| 4-Chloro-6-isopropylpyrimidin-2-amine | Cl (4), Isopropyl (6), NH₂ (2) | C₇H₁₁ClN₃ | 172.64 | 0.81 |
| 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine | Cl (4), Methyl (6), 4-MePh (2) | C₁₂H₁₂ClN₂ | 219.69 | 0.75 |
| 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine | Cl (4), 6-Cl-pyridin-3-yl (2), Me (6) | C₁₀H₇Cl₂N₃ | 256.09 | N/A |
Key Observations :
Electronic and Reactivity Profiles
Density functional theory (DFT) studies on pyrimidine derivatives highlight the role of substituents in modulating electronic properties:
- Chloro Substituent : Increases electron-withdrawing effects, lowering the electron density at the pyrimidine ring and favoring reactions with nucleophiles (e.g., Suzuki couplings) .
- Cyclobutyl vs.
- Noncovalent Interactions: The isopropyl group participates in van der Waals interactions, while chloro groups may engage in halogen bonding, as demonstrated in studies using Multiwfn software .
Research Findings and Data Gaps
- Synthetic Challenges : Introducing cyclobutyl groups requires specialized reagents (e.g., cyclobutanecarboxylic acid derivatives), making the target compound less accessible than methyl- or phenyl-substituted analogs .
- Experimental Data Needs : Direct studies on solubility, thermal stability, and biological activity are lacking but critical for industrial applications.
Biological Activity
4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, effects on cellular processes, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of protein kinases . Protein kinases play a crucial role in various cellular functions by catalyzing the transfer of phosphate groups from ATP to specific amino acids in protein substrates. This phosphorylation is vital for regulating cell growth, differentiation, and metabolism .
Target Enzymes
- Protein Kinases : The compound has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to altered cellular signaling pathways.
- Colchicine Binding Site Inhibition : Related compounds have demonstrated potent antiproliferative activities by targeting the colchicine binding site on tubulin, affecting microtubule dynamics .
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth effectively. For instance, structural analogs have been reported to achieve IC50 values as low as 1.1 nM against human cancer cell lines, demonstrating enhanced potency compared to previous lead compounds .
Cellular Effects
The compound influences several cellular processes:
- Cell Cycle Arrest : It can induce G2/M phase arrest in cancer cells, thus preventing further cell division.
- Apoptosis Induction : By inhibiting key signaling pathways, the compound promotes programmed cell death in malignant cells.
- Migration Inhibition : It has been shown to inhibit the migration of tumor cells, potentially reducing metastasis .
Case Studies and Experimental Data
Recent studies have provided insights into the compound's efficacy and safety profile:
- In Vitro Studies : Various concentrations were tested on different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with minimal cytotoxicity at lower doses.
- In Vivo Models : Animal studies demonstrated significant tumor growth inhibition rates ranging from 42% to 65% at specified dosages (5 mg/kg and 10 mg/kg) in xenograft models .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have identified key structural features that enhance biological activity, such as specific substitutions on the pyrimidine ring that improve binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
